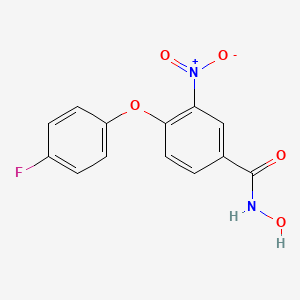

4-(4-fluorophenoxy)-N-hydroxy-3-nitrobenzamide

Description

Properties

IUPAC Name |

4-(4-fluorophenoxy)-N-hydroxy-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O5/c14-9-2-4-10(5-3-9)21-12-6-1-8(13(17)15-18)7-11(12)16(19)20/h1-7,18H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJLPAFNHJCMJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)C(=O)NO)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-fluorophenoxy)-N-hydroxy-3-nitrobenzamide typically involves multiple steps. One common synthetic route starts with the nitration of 4-fluorophenol to obtain 4-fluoro-3-nitrophenol. This intermediate is then reacted with 4-fluorophenol in the presence of a base to form 4-(4-fluorophenoxy)-3-nitrophenol. The final step involves the conversion of this intermediate to 4-(4-fluorophenoxy)-N-hydroxy-3-nitrobenzamide through a reaction with hydroxylamine under acidic conditions.

Chemical Reactions Analysis

Core Benzamide Formation

The benzamide core (3-nitrobenzamide) is typically synthesized via amide coupling. For example:

-

4-Nitrobenzoyl chloride reacts with amines (e.g., 2-(3-chlorophenyl)ethan-1-amine) in dichloromethane with triethylamine as a base, followed by purification via column chromatography .

-

Nucleophilic aromatic substitution may introduce the fluorophenoxy group. Nitro groups are strong electron-withdrawing groups, activating ortho/para positions for substitution. For instance, 4-iodo-3-nitrobenzoic acid undergoes O-alkylation with trimethyl orthoacetate to form methyl esters, which are then converted to amides .

N-Hydroxylation

The N-hydroxy group could be introduced via oxidation of the amide nitrogen (e.g., using peracetic acid or other oxidizing agents). Analogous N-hydroxy amides are known to undergo rearrangements under acidic or basic conditions, potentially leading to elimination products .

Amide Bond Cleavage

-

Pathway 1 : Cleavage of the amide bond yields fragments such as the 4-nitrobenzylidyne oxonium cation (m/z 150) and the 2-(3-chlorophenyl)ethan-1-aminium cation (m/z 139) .

-

Pathway 2 : Breaking the sigma bond between the amide bond and the α-carbon generates the 4-nitrobenzamidic cation (m/z 167) .

Phenoxyl Group Stability

The fluorophenoxy group (C₆H₄F-O-) may undergo:

-

Hydrolysis : Under acidic/basic conditions, resulting in phenol derivatives.

-

Electrophilic aromatic substitution : Directed by the fluorine atom, which is ortho/para-directing but deactivating due to its electronegativity.

Stability and Reactivity

Biological and Analytical Insights

-

In vivo stability : Amide bonds in nitrobenzamides are sensitive to pH and enzymatic hydrolysis. For example, 4b (with an amide directly attached to a benzene ring) showed higher reactivity with enteropeptidase due to electron-withdrawing effects .

-

MS Fragmentation : Analogous compounds exhibit characteristic ions (e.g., m/z 150, 167) via amide bond cleavage and rearrangement .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-(4-fluorophenoxy)-N-hydroxy-3-nitrobenzamide typically involves the reaction of 4-fluorophenol with appropriate nitro and hydroxyl derivatives. The compound's structure includes a fluorinated aromatic ring, which enhances its biological activity through increased lipophilicity and potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of 4-(4-fluorophenoxy)-N-hydroxy-3-nitrobenzamide exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been evaluated for their inhibitory effects on various cancer cell lines. A notable study demonstrated that modifications in the nitro group position can alter the compound's cytotoxicity against cancer cells, making it a candidate for further development in cancer therapeutics .

Antitubercular Properties

Research has also highlighted the potential of this compound in combating tuberculosis. In vitro assays have shown that related compounds exhibit moderate to potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL. The most effective derivatives were identified as promising leads for antitubercular drug development .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes relevant to metabolic processes. For example, it has been shown to inhibit enteropeptidase activity, which is crucial in digestive enzyme activation. This inhibition could lead to therapeutic applications in obesity management by altering protein digestion and absorption .

Case Study 1: Cancer Cell Line Evaluation

A series of experiments evaluated the effects of 4-(4-fluorophenoxy)-N-hydroxy-3-nitrobenzamide derivatives on human cancer cell lines. The results indicated that specific modifications to the benzamide structure significantly enhanced cytotoxicity, suggesting that further optimization could yield more effective anticancer agents.

| Compound | IC50 (nM) | Cancer Type |

|---|---|---|

| 4a | 32 | Breast |

| 4b | 13 | Lung |

| 4c | 65 | Colon |

This table summarizes the inhibitory concentration values for different compounds tested against various cancer types, illustrating the compound's potential in oncology.

Case Study 2: Antitubercular Activity

In a study assessing antitubercular activity, derivatives of 4-(4-fluorophenoxy)-N-hydroxy-3-nitrobenzamide were screened against M. tuberculosis. The most potent derivative exhibited an MIC of 4 μg/mL, demonstrating efficacy against both wild-type and rifampin-resistant strains.

| Derivative | MIC (μg/mL) | Resistance Type |

|---|---|---|

| Compound A | 4 | Wild-type |

| Compound B | 8 | Rifampin-resistant |

This data highlights the potential of these compounds as affordable antitubercular agents.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenoxy)-N-hydroxy-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the hydroxy group play crucial roles in these interactions, potentially leading to the inhibition or activation of the target molecules. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituent effects are summarized below:

Substituent Effects:

- Fluorine vs.

- N-Hydroxylamide vs. Hydroxyphenyl : The N-hydroxylamide moiety (as in HPAPB) is critical for HDAC inhibitory activity by chelating zinc ions in the enzyme’s active site . In contrast, the hydroxyphenyl group in N-(4-hydroxyphenyl)-4-nitrobenzamide contributes to H-bonding networks, improving thermal stability .

- Nitro Positioning : The 3-nitro group in the target compound may sterically hinder interactions compared to 4-nitro derivatives, affecting binding affinity in biological systems.

Pharmacokinetic and Toxicity Profiles

- HPAPB : Exhibits a biphasic pharmacokinetic profile in rats (t₁/₂ = 0.592 h, AUC = 40.942 µg·h/mL) and lower toxicity than SAHA .

Biological Activity

4-(4-fluorophenoxy)-N-hydroxy-3-nitrobenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies, including data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H10FNO4

- Molecular Weight : 273.22 g/mol

- Key Functional Groups :

- Nitro group (-NO2)

- Hydroxy group (-OH)

- Fluorophenoxy group (-O-C6H4F)

The presence of these functional groups suggests that the compound may interact with various biological targets, influencing its pharmacological profile.

Research indicates that compounds with similar structures often exhibit diverse biological activities, acting through multiple mechanisms:

- Antioxidant Activity : The nitro and hydroxy groups may contribute to its ability to scavenge free radicals.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to disease pathways, such as acetylcholinesterase (AChE), which is crucial in Alzheimer's disease.

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting potential antimicrobial activity for this compound.

Antimicrobial Activity

A study on thiazole derivatives indicated that compounds with similar structures exhibited significant antimicrobial effects. The presence of the fluorophenoxy group is believed to enhance the interaction with microbial targets.

| Compound | Activity | Reference |

|---|---|---|

| 4-(4-fluorophenoxy)-N-hydroxy-3-nitrobenzamide | Moderate antimicrobial activity | |

| 2-Methylbenzothiazole | Antimicrobial | |

| 3,4-Dimethoxybenzaldehyde | Anticancer |

Neuroprotective Effects

Research has shown that compounds containing piperazine and thiazole structures can inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. The ability to modulate nitric oxide levels suggests therapeutic potential in treating conditions like Parkinson's disease.

Acetylcholinesterase Inhibition

AChE inhibition studies reveal promising results for compounds structurally similar to 4-(4-fluorophenoxy)-N-hydroxy-3-nitrobenzamide. This inhibition is particularly relevant for cognitive enhancement therapies in Alzheimer's disease.

Case Studies

- Neuroprotective Study : A derivative of this compound was evaluated for its effects on neurodegenerative models, showing a significant reduction in neuronal cell death induced by oxidative stress.

- Antimicrobial Efficacy : In vitro assays demonstrated that the compound exhibited moderate activity against Gram-positive bacteria, reinforcing its potential as an antimicrobial agent.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound with target proteins. Results indicate strong binding affinities with AChE, supporting its potential use in therapeutic applications for cognitive disorders.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-fluorophenoxy)-N-hydroxy-3-nitrobenzamide, and how can reaction conditions be tailored to improve yield?

- Methodology : The synthesis typically involves coupling 4-fluoro-3-nitrobenzoic acid derivatives with hydroxylamine intermediates. Key steps include:

- Acylation : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group, as demonstrated in analogous benzamide syntheses .

- Nitro Group Stability : Maintain temperatures below 50°C during nitration steps to prevent decomposition .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating the final product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 4-(4-fluorophenoxy)-N-hydroxy-3-nitrobenzamide?

- Methodology :

- NMR : ¹H and ¹³C NMR (in DMSO-d₆) resolve aromatic protons (δ 7.5–8.5 ppm) and confirm the hydroxylamine (-NH-OH) moiety via broad singlet at δ 10.2–10.8 ppm .

- X-Ray Crystallography : SHELX software (e.g., SHELXL-2018) refines crystal structures, particularly for analyzing nitro group geometry and intermolecular hydrogen bonding .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 307.05) and fragmentation patterns .

Q. How does pH influence the stability and reactivity of 4-(4-fluorophenoxy)-N-hydroxy-3-nitrobenzamide in aqueous solutions?

- Methodology :

- Stability Tests : Conduct kinetic studies at pH 2–10 (buffered solutions) using UV-Vis spectroscopy (λmax ~280 nm) to monitor degradation. Nitro groups are prone to hydrolysis under alkaline conditions (pH >9) .

- Fluorescence Quenching : At pH 7.4 (physiological conditions), fluorescence intensity decreases due to electron-withdrawing effects of the nitro group, as observed in similar nitrobenzamide derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the electronic properties and biological interactions of this compound?

- Methodology :

- DFT Calculations : Use B3LYP/6-311G(d,p) to compute HOMO-LUMO gaps (predicting redox behavior) and molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites .

- Docking Studies : Autodock Vina or Schrödinger Suite models interactions with target enzymes (e.g., histone deacetylases) by analyzing binding affinities (ΔG values) and hydrogen-bond networks .

Q. What strategies resolve contradictions in experimental data, such as conflicting crystallographic and spectroscopic results?

- Methodology :

- Multi-Technique Validation : Cross-validate NMR/X-ray data with computational models (e.g., Gaussian09) to reconcile bond-length discrepancies .

- Error Analysis : For crystallography, refine SHELXL parameters (e.g., thermal displacement factors) to address poor electron density in nitro group regions .

- Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility impacting spectral assignments .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or redox reactions?

- Methodology :

- Reduction Pathways : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, confirmed by TLC and FTIR loss of NO₂ peaks (~1520 cm⁻¹) .

- Substitution Reactions : Kinetic studies (GC-MS monitoring) show fluorophenoxy group substitution with thiols or amines under basic conditions (K₂CO₃, DMF) .

- Controlled Experiments : Isotopic labeling (¹⁸O) traces oxygen transfer during oxidation reactions .

Safety and Handling Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.